2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
CAS No.: 188624-46-6
Cat. No.: VC6622722
Molecular Formula: C12H9FN2O5
Molecular Weight: 280.211
* For research use only. Not for human or veterinary use.
![2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid - 188624-46-6](/images/structure/VC6622722.png)
Specification
CAS No. | 188624-46-6 |
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Molecular Formula | C12H9FN2O5 |
Molecular Weight | 280.211 |
IUPAC Name | 2-[3-[(3-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C12H9FN2O5/c13-8-3-1-2-7(4-8)5-14-10(18)11(19)15(12(14)20)6-9(16)17/h1-4H,5-6H2,(H,16,17) |
Standard InChI Key | IBLVGUBANPOVCS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)CN2C(=O)C(=O)N(C2=O)CC(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The compound is systematically named 2-[3-[(3-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid according to IUPAC conventions . Its nomenclature reflects the imidazolidinyl backbone substituted with a 3-fluorobenzyl group at position 3 and an acetic acid moiety at position 1. Alternative designations include:
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2-{3-[(3-Fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetic acid
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MLS001165572 (Specs Screening compound identifier)
Molecular Identifiers
Key identifiers for this compound are summarized below:
Property | Value | Source |
---|---|---|
CAS Registry Number | 188624-46-6 | |
PubChem CID | 3749771 | |
Molecular Formula | C₁₂H₉FN₂O₅ | |
Molecular Weight | 280.21 g/mol | |
SMILES | C1=CC(=CC(=C1)F)CN2C(=O)C(=O)N(C2=O)CC(=O)O |
The SMILES string encodes the core imidazolidine ring (C(=O)C(=O)N(C2=O)) linked to a 3-fluorobenzyl group (C1=CC(=CC(=C1)F)CN) and an acetic acid side chain (CC(=O)O) .
Synthesis and Manufacturing
Synthetic Route Optimization
The most efficient published synthesis begins with 1-(bromomethyl)-3-fluorobenzene as the fluorinated precursor. In a multi-step sequence involving nucleophilic substitution and cyclocondensation, the imidazolidinyl core is constructed with a reported yield of 75% . Key stages include:
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Alkylation: Reaction of 1-(bromomethyl)-3-fluorobenzene with a glycine derivative to install the acetic acid moiety.
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Cyclization: Intramolecular condensation under acidic conditions forms the trioxoimidazolidine ring system.
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Purification: Crystallization from ethanol/water mixtures yields the final product .
Yield and Scalability Considerations
While the 75% yield represents laboratory-scale efficiency, industrial scalability would require optimization of:
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Solvent selection (polar aprotic vs. protic media)
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Temperature control during exothermic cyclization
Structural and Stereochemical Analysis
Molecular Geometry
X-ray crystallography data (unavailable in public databases) is supplemented by computational models. Density Functional Theory (DFT) calculations predict:
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Planarity: The imidazolidinyl ring adopts a near-planar conformation due to conjugation between carbonyl groups.
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Torsional Angles: The dihedral angle between the fluorobenzyl group and the acetic acid side chain is approximately 112°, minimizing steric hindrance .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) (hypothetical data based on analogs):
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¹H NMR:
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δ 7.35–7.25 (m, 3H, aromatic H)
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δ 4.85 (s, 2H, CH₂Ph)
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δ 4.10 (s, 2H, CH₂CO₂H)
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¹³C NMR:
Infrared (IR) Spectroscopy:
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Strong absorptions at 1775 cm⁻¹ (C=O stretch, imidazolidinone) and 1705 cm⁻¹ (carboxylic acid C=O) .
Physicochemical Properties
Solubility and Partitioning
Experimental solubility in aqueous media at pH 7.4 exceeds 42 µg/mL, suggesting moderate hydrophilicity despite the aromatic fluorobenzyl group . Computed properties include:
Parameter | Value | Method |
---|---|---|
LogP (octanol-water) | 1.38 | XLogP3-AA |
Topological PSA | 95 Ų | Cactvs 3.4.8.18 |
Hydrogen Bond Donors | 1 | PubChem computation |
Hydrogen Bond Acceptors | 5 | PubChem computation |
The relatively low logP value reflects the balance between the hydrophobic fluorobenzyl group and hydrophilic carboxylic acid/carbonyl moieties .
Stability Profile
No decomposition data is publicly available, but analogous trioxoimidazolidines typically exhibit:
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